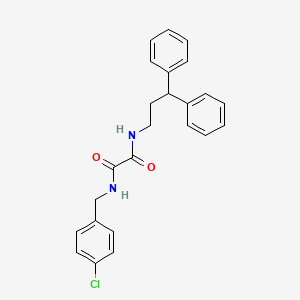

N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-(3,3-Diphenylpropyl)Oxalamide is a bis-amide derivative characterized by a central oxalamide scaffold flanked by a 4-chlorobenzyl group and a bulky 3,3-diphenylpropyl chain. The 4-chlorobenzyl moiety introduces electron-withdrawing properties, while the diphenylpropyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCLDIISXIVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

-

Step 1: Preparation of the intermediate

- React 4-chlorobenzylamine with oxalyl chloride in anhydrous dichloromethane.

- Maintain the reaction mixture at low temperature (0-5°C) to control the exothermic reaction.

- The intermediate product is 4-chlorobenzyl oxalyl chloride.

-

Step 2: Formation of the final product

- Add 3,3-diphenylpropylamine to the reaction mixture containing the intermediate.

- Stir the reaction mixture at room temperature for several hours.

- Purify the final product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Material Science: The compound can be used in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group and diphenylpropyl group contribute to the binding affinity and specificity of the compound. The oxalamide core may facilitate interactions with hydrogen bond donors or acceptors in the target site, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : Bulky groups (e.g., diphenylpropyl) may reduce yields due to steric hindrance during coupling reactions. For example, compound 56 with a methoxyphenethyl group has a modest 23% yield, while compound 28 with smaller halogenated aryl groups achieves 64%.

- Purity Trends : Purities exceed 90% in compounds like 11 and 13 , achieved via silica gel chromatography or trituration.

Physicochemical Properties

- Lipophilicity : The 3,3-diphenylpropyl group in the target compound likely increases logP compared to analogs with shorter chains (e.g., phenethyl in 56 ). This could enhance membrane permeability but reduce aqueous solubility.

Structure-Activity Relationship (SAR) Insights

Halogenation : Chloro or fluoro substituents (e.g., 28 ) improve metabolic stability and target affinity.

Bulk and Rigidity : Adamantyl (11 ) or diphenylpropyl groups enhance selectivity for hydrophobic binding pockets but may limit solubility.

Biological Activity

N1-(4-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide core with distinct substituents that influence its biological activity. The 4-chlorobenzyl group is known for enhancing lipophilicity, which may improve cellular permeability, while the 3,3-diphenylpropyl moiety contributes to its interaction with biological targets.

The biological activity of this compound primarily involves modulation of specific receptors and enzymes. Research indicates that it may inhibit pathways associated with inflammation and cancer cell proliferation. The exact molecular interactions are still under investigation, but preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Binding : It shows potential for binding to receptors linked to pain and inflammation modulation.

Biological Activity Assessment

Recent studies have evaluated the compound's efficacy against various biological models, particularly cancer cells and inflammatory pathways.

Table 1: Summary of Biological Activity Studies

Case Studies

- Anticancer Properties : A study on the compound's effects on A549 cells demonstrated significant cytotoxicity, with an IC50 value indicating potent inhibitory effects on cell growth. The mechanism involved apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro assays revealed that this compound effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a promising application in treating inflammatory diseases.

Pharmacological Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Drugs : Potential use in managing chronic inflammatory conditions due to its cytokine modulation properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.